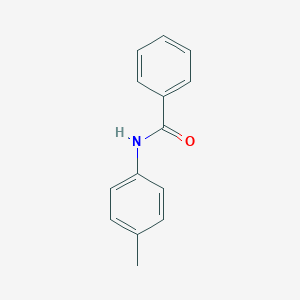

N-(4-Methylphenyl)benzamide

Description

The exact mass of the compound N-(4-Methylphenyl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17586. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Methylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIHXKGKVSVIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206946 | |

| Record name | 4'-Methylbenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-78-5 | |

| Record name | N-(4-Methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methylbenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzotoluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methylbenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methylbenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Methylphenyl)benzamide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-Methylphenyl)benzamide, a significant amide compound often utilized in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary synthesis route discussed is the acylation of p-toluidine with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[2][3][4]

Reaction Principle and Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluidine (the nucleophile) attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate.[2][8]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group. A base, such as sodium hydroxide, neutralizes the generated hydrochloric acid, driving the reaction to completion.[6]

Caption: Reaction mechanism for N-(4-Methylphenyl)benzamide synthesis.

Physicochemical and Structural Data

N-(4-Methylphenyl)benzamide is a white crystalline solid at room temperature.[1] It is generally insoluble in water but soluble in organic solvents like ethanol.[1][9]

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₃NO | [10][11] |

| Molecular Weight | 211.26 g/mol | [11] |

| Melting Point | 158 °C | [9] |

| Appearance | Colorless crystals / White solid | [1][9] |

| IUPAC Name | N-(4-methylphenyl)benzamide |

| Synonyms | p-Benzotoluidide, N-Benzoyl-p-toluidine |[11] |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [10][12] |

| Space Group | Pbca | [12] |

| a (Å) | 9.1117 (3) | [10][12] |

| b (Å) | 9.8336 (2) | [10][12] |

| c (Å) | 26.0616 (10) | [10][12] |

| V (ų) | 2335.14 (13) | [10] |

| Z | 8 |[10] |

Experimental Protocol

This protocol is based on the Schotten-Baumann reaction conditions, which utilize an aqueous base to facilitate the reaction.[4][9]

Materials and Reagents:

-

p-Toluidine (C₇H₉N)

-

Benzoyl chloride (C₇H₅ClO)

-

10% Sodium hydroxide (NaOH) aqueous solution

-

Ethanol (for recrystallization)

-

Distilled water

Procedure:

-

Reactant Preparation: In a suitable flask, mix 2.0 g of finely divided p-toluidine with 10 mL of a 10% aqueous sodium hydroxide solution.[9]

-

Addition of Acylating Agent: While mechanically shaking the warm mixture, gradually add 2.0 mL of benzoyl chloride.[9] Continuous and thorough shaking is crucial for the success of the reaction.[9]

-

Reaction Completion: After the addition is complete, continue to shake the mixture vigorously. If an excess of benzoyl chloride is present (indicated by its characteristic odor), it can be neutralized by warming the mixture with an additional small amount of NaOH solution.[9]

-

Precipitation and Isolation: Pour the reaction mixture into a beaker of cold water. The crude N-(4-Methylphenyl)benzamide will precipitate as a solid.[9]

-

Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

-

Purification (Recrystallization): The crude product is purified by recrystallization from ethanol.[9][12] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

-

Drying: Filter the purified crystals and dry them completely. The yield is reported to be nearly theoretical.[9]

-

Characterization: The purity of the final product can be confirmed by measuring its melting point (158 °C) and by spectroscopic analysis (IR, NMR).[9][12]

Caption: Experimental workflow for the synthesis of N-(4-Methylphenyl)benzamide.

Safety Precautions

-

Benzoyl chloride is corrosive and a lachrymator (causes watering of the eyes).[3] It should be handled in a well-ventilated fume hood.

-

Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

p-Toluidine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction can be exothermic; therefore, gradual addition of benzoyl chloride is recommended.[13]

References

- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. scribd.com [scribd.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. byjus.com [byjus.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. jk-sci.com [jk-sci.com]

- 9. prepchem.com [prepchem.com]

- 10. N-(4-Methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzamide, N-(4-methylphenyl)- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. globalconference.info [globalconference.info]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methylphenyl)benzamide, also known as N-p-tolylbenzamide, is an aromatic amide that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its molecular structure, consisting of a benzoyl group linked to a p-toluidine moiety, imparts specific physicochemical characteristics that are crucial for its handling, reactivity, and application in various chemical processes. This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-Methylphenyl)benzamide, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Physicochemical Properties

The key physicochemical properties of N-(4-Methylphenyl)benzamide are summarized in the table below. These properties are essential for predicting its behavior in different solvent systems, its thermal stability, and its potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 158 °C | [1][2][3] |

| Boiling Point | No experimental data available. Estimated for the isomer N-(m-tolyl)benzamide: 265.3 °C at 760 mmHg. | [4] |

| Solubility | Limited solubility in water. Soluble in organic solvents such as ethanol and acetone. Quantitative data is not readily available in the literature. | [5] |

| pKa | No experimental or predicted data available in the literature. | |

| CAS Registry Number | 582-78-5 | [1] |

Note: The boiling point is an estimate based on a structural isomer and should be used with caution. Quantitative solubility and pKa values require experimental determination or computational prediction.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for the reliable application of a chemical compound. The following sections detail standardized experimental protocols for measuring the key properties of N-(4-Methylphenyl)benzamide.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry N-(4-Methylphenyl)benzamide is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the compound (2-3 mm in height) into the sealed end.

-

Measurement:

-

Mel-Temp Apparatus: The loaded capillary tube is placed in the heating block of the apparatus. The heating rate is adjusted to be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Thiele Tube: The capillary tube is attached to a thermometer, which is then immersed in a high-boiling point oil within the Thiele tube. The tube is heated gently and evenly.

-

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of N-(4-Methylphenyl)benzamide in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

Sample Preparation: A small, accurately weighed amount of N-(4-Methylphenyl)benzamide (e.g., 10 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition: A known volume of the desired solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each test tube.

-

Mixing: The test tubes are vigorously agitated using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The solubility is categorized as:

-

Soluble: No solid particles are visible.

-

Partially soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: The solid remains largely undissolved.

-

Synthesis and Characterization Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent characterization of N-(4-Methylphenyl)benzamide. This process ensures the identity and purity of the synthesized compound.

Caption: A typical workflow for the synthesis and characterization of N-(4-Methylphenyl)benzamide.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of N-(4-Methylphenyl)benzamide. The presented data and experimental protocols are intended to support researchers and professionals in the effective handling, application, and further investigation of this important chemical intermediate. The lack of readily available quantitative data for certain properties, such as boiling point, pKa, and specific solubility, highlights opportunities for further experimental and computational studies to build a more complete profile of this compound.

References

Unveiling the Solid-State Architecture of N-(4-Methylphenyl)benzamide: A Technical Guide to its Crystal Structure and Molecular Geometry

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of N-(4-Methylphenyl)benzamide, a key organic compound with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its solid-state conformation, intermolecular interactions, and the experimental protocols used for its characterization.

Crystal System and Unit Cell Parameters

N-(4-Methylphenyl)benzamide (chemical formula C₁₄H₁₃NO) crystallizes in the orthorhombic system, belonging to the Pbca space group.[1] The crystallographic data, determined by single-crystal X-ray diffraction, reveals the precise arrangement of molecules within the unit cell. Two independent studies present very similar unit cell parameters, summarized in the table below.

| Parameter | Value (Gowda et al., 2008)[2][3] | Value (Wei et al., 2011)[1] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pbca |

| a (Å) | 9.1117 (3) | 9.1082 (18) |

| b (Å) | 9.8336 (2) | 9.822 (2) |

| c (Å) | 26.0616 (10) | 26.125 (5) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 2335.14 (13) | 2337.1 (8) |

| Z | 8 | 8 |

| Calculated Density (g/cm³) | 1.202 | 1.201 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 295 (2) | 293 (2) |

Molecular Geometry and Conformation

The molecular structure of N-(4-Methylphenyl)benzamide consists of a benzamide core with a 4-methylphenyl (p-tolyl) group attached to the nitrogen atom. The overall conformation is not planar. The benzene ring and the methylphenyl ring are significantly twisted with respect to each other, with a reported dihedral angle of 63.41 (5)°.[2][3] The amide group itself is twisted relative to the benzene ring, with a dihedral angle of 20.5 (1)°.[2][3]

References

Solubility Profile of N-(4-Methylphenyl)benzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(4-Methylphenyl)benzamide (also known as N-p-tolylbenzamide), a compound of interest in organic synthesis and potentially as an intermediate in the production of pharmaceuticals or agrochemicals.[1] Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and material science.

Core Principles of Solubility

The solubility of N-(4-Methylphenyl)benzamide is governed by its molecular structure, which features a polar amide group and nonpolar aromatic rings (a phenyl ring and a methyl-substituted phenyl ring).[1][2] The principle of "like dissolves like" is paramount in predicting its solubility behavior. The amide group is capable of forming hydrogen bonds, which promotes solubility in polar solvents.[2][3][4] Conversely, the significant nonpolar character imparted by the two aryl groups favors solubility in nonpolar or weakly polar organic solvents.[2]

Qualitative and Estimated Solubility Data

While specific quantitative solubility data for N-(4-Methylphenyl)benzamide is not extensively available in public literature, qualitative information and data from structurally similar compounds allow for a reliable estimation of its solubility profile. The compound is generally soluble in common organic solvents but has limited solubility in water, reflecting its predominantly hydrophobic nature.[1]

| Solvent Class | Solvent | Qualitative/Estimated Solubility | Rationale |

| Alcohols | Ethanol | Soluble, especially at elevated temperatures.[1][5] | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, interacting favorably with the amide group of N-(4-Methylphenyl)benzamide. The ethyl chain provides some nonpolar character, aiding in the dissolution of the aromatic rings. Recrystallization from ethanol is a common purification method, indicating good solubility in hot ethanol and lower solubility in cold ethanol.[5] |

| Methanol | Likely Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. It is often a good solvent for N-aryl benzamides.[6] | |

| Ketones | Acetone | Soluble.[1] | Acetone is a polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor for the N-H group of the amide. Its overall polarity and organic nature make it a good solvent for moderately polar compounds. |

| Ethers | Diethyl Ether | Likely Soluble | Diethyl ether is a relatively nonpolar solvent but the ether oxygen can act as a hydrogen bond acceptor. It is a common solvent for organic compounds.[7] |

| Tetrahydrofuran (THF) | Likely Soluble | THF is a polar aprotic solvent and is generally a better solvent than diethyl ether for a wider range of organic compounds due to its higher polarity. | |

| Halogenated Solvents | Dichloromethane | Likely Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Chloroform | Likely Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic molecules. | |

| Aromatic Hydrocarbons | Toluene | Likely Soluble, especially with heating | The aromatic rings of toluene can interact favorably with the phenyl and tolyl groups of N-(4-Methylphenyl)benzamide through pi-pi stacking interactions. |

| Benzene | Likely Soluble, especially with heating | Similar to toluene, benzene can solvate the aromatic portions of the molecule. | |

| Alkanes | Hexane | Sparingly Soluble to Insoluble | Hexane is a nonpolar solvent and is unlikely to effectively solvate the polar amide group of N-(4-Methylphenyl)benzamide. It may be used as an anti-solvent in recrystallization.[6][8] |

| Water | Water | Limited Solubility/Insoluble.[1] | The large nonpolar surface area of the two aromatic rings significantly outweighs the polarity of the single amide group, leading to poor solubility in water.[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and reliable method for determining the solubility of a compound in a specific solvent is the isothermal shake-flask method. This procedure involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

-

N-(4-Methylphenyl)benzamide

-

Selected organic solvent of high purity

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Supersaturated Mixture: Add an excess amount of N-(4-Methylphenyl)benzamide to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium. Continuous agitation is necessary.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of N-(4-Methylphenyl)benzamide in the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of N-(4-Methylphenyl)benzamide in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of N-(4-Methylphenyl)benzamide and the key factors influencing its solubility.

References

- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. chemhaven.org [chemhaven.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. Reagents & Solvents [chem.rochester.edu]

The Multifaceted Biological Potential of N-(4-Methylphenyl)benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(4-Methylphenyl)benzamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The inherent versatility of the benzamide structure, coupled with the specific steric and electronic properties conferred by the 4-methylphenyl group, has led to the development of derivatives with significant potential in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of the biological activities of N-(4-Methylphenyl)benzamide derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Anticancer Activity

N-(4-Methylphenyl)benzamide derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and DNA repair.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various N-(4-Methylphenyl)benzamide and related benzamide derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for selected derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 (2,6-dichloropurine derivative) | K562 (Chronic Myelogenous Leukemia) | 2.27 | [1] |

| HL-60 (Acute Promyelocytic Leukemia) | 1.42 | [1] | |

| OKP-GS (Renal Cell Carcinoma) | 4.56 | [1] | |

| Compound 10 (2,6-dichloropurine derivative) | K562 (Chronic Myelogenous Leukemia) | 2.53 | [1] |

| HL-60 (Acute Promyelocytic Leukemia) | 1.52 | [1] | |

| OKP-GS (Renal Cell Carcinoma) | 24.77 | [1] | |

| Compound 13f (benzamidophenyl scaffold) | HCT116 (Colorectal Carcinoma) | 0.30 | [2] |

| DLD-1 (Colorectal Adenocarcinoma) | 2.83 | [2] | |

| Derivative 4e (para-methoxy substitution) | A549 (Lung Carcinoma) | 8.9 | [3] |

| HeLa (Cervical Cancer) | 11.1 | [3] | |

| MCF-7 (Breast Adenocarcinoma) | 9.2 | [3] | |

| Derivative 4f (fluorine substitution) | A549 (Lung Carcinoma) | 7.5 | [3] |

| HeLa (Cervical Cancer) | 9.3 | [3] | |

| MCF-7 (Breast Adenocarcinoma) | 8.9 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the N-(4-Methylphenyl)benzamide derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The anticancer effects of N-(4-Methylphenyl)benzamide derivatives are attributed to their ability to interfere with critical cellular signaling pathways.

-

Protein Kinase Inhibition: Certain derivatives act as inhibitors of protein kinases, such as Bcr-Abl and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), which are crucial for the growth and survival of cancer cells.[1]

References

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

N-(4-Methylphenyl)benzamide: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylphenyl)benzamide, a key organic compound, serves as a versatile intermediate in a multitude of synthetic pathways. Its robust chemical nature and the reactivity of its functional groups make it an invaluable building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the synthesis, properties, and significant applications of N-(4-Methylphenyl)benzamide, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, comprehensive data summaries, and schematic diagrams of relevant synthetic routes are presented to facilitate its practical application in research and development.

Chemical and Physical Properties

N-(4-Methylphenyl)benzamide is a white to off-white crystalline solid.[1] Its structural characteristics, including a phenyl group and a methyl-substituted phenyl ring linked by an amide bond, contribute to its physical and chemical behavior. The presence of the amide group allows for strong intermolecular hydrogen bonding, resulting in a relatively high melting point.[1] It exhibits good solubility in various organic solvents such as ethanol and acetone, while its non-polar nature leads to limited solubility in water.[1]

Table 1: Physical and Chemical Properties of N-(4-Methylphenyl)benzamide

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO | [1][2][3][4][5] |

| Molecular Weight | 211.26 g/mol | [1][2][3][4][5] |

| CAS Number | 582-78-5 | [1][2][4][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 158 °C | [1] |

| Solubility | Soluble in ethanol and acetone; limited solubility in water | [1] |

| Density | 1.202 g/cm³ |

Spectroscopic Data

The structural integrity of synthesized N-(4-Methylphenyl)benzamide can be confirmed through various spectroscopic techniques. The following table summarizes the expected spectral data.

Table 2: Spectroscopic Data for N-(4-Methylphenyl)benzamide

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ: 10.36 (s, 1H, NH), 7.98–7.35 (m, 9H, Ar-H), 2.40 (s, 3H, CH₃) | [6] |

| ¹³C NMR (DMSO-d₆) | δ: 165.96, 142.45, 139.30, 132.74, 132.28, 129.43, 128.21, 121.55, 21.49 | [6] |

| IR (KBr) | Characterized by IR spectroscopy | [3][7] |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺) at m/z 211 | [4][5] |

Note: NMR data is based on the closely related structure N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-methylbenzamide and represents the expected shifts for the N-(4-Methylphenyl)benzamide moiety.

Synthesis of N-(4-Methylphenyl)benzamide

A common and efficient method for the synthesis of N-(4-Methylphenyl)benzamide is the Schotten-Baumann reaction, which involves the acylation of p-toluidine with benzoyl chloride in the presence of a base.[2][8][9][10][11]

Reaction Scheme

Caption: Synthesis of N-(4-Methylphenyl)benzamide via Schotten-Baumann reaction.

Experimental Protocol

Materials:

-

p-Toluidine (finely divided)

-

Benzoyl chloride

-

10% aqueous sodium hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

-

Water

-

Flask with a cork

-

Mechanical shaker

-

Heating apparatus

-

Filtration apparatus

Procedure: [1]

-

In a corked flask, mix 2 g of finely divided p-toluidine with 10 ml of a 10% aqueous solution of sodium hydroxide.

-

Warm the mixture gently.

-

Gradually add 2 ml of benzoyl chloride to the warm mixture while ensuring the flask is being mechanically shaken. Thorough shaking is crucial for the reaction to proceed efficiently.

-

After the addition of benzoyl chloride is complete, continue to shake the mixture vigorously.

-

If any unreacted benzoyl chloride remains (indicated by its characteristic odor), warm the mixture with an additional small amount of sodium hydroxide solution to hydrolyze the excess.

-

Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

-

Filter the precipitate using a filtration apparatus.

-

Wash the solid product with water to remove any remaining impurities.

-

Dry the crude N-(4-Methylphenyl)benzamide.

-

For purification, recrystallize the dried product from ethanol to obtain colorless crystals.

Yield: The yield is reported to be nearly theoretical.[1]

Role as an Intermediate in Organic Synthesis

The N-(4-Methylphenyl)benzamide scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The amide linkage provides a stable core, while the aromatic rings can be further functionalized.

Application in the Synthesis of Kinase Inhibitors

Derivatives of N-(4-Methylphenyl)benzamide have been explored as potential protein kinase inhibitors, which are a significant class of anticancer agents. The general synthetic strategy involves using the N-(substituted-phenyl)-4-methylbenzamide backbone and introducing various functional groups to interact with the target kinase.[12]

Caption: General workflow for developing kinase inhibitors from a benzamide intermediate.

Use in the Development of Antitubercular Agents

The benzamide core is also present in novel antitubercular agents. For instance, N-benzyl-4-((heteroaryl)methyl)benzamides have been identified as direct inhibitors of the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in Mycobacterium tuberculosis.[13] This highlights the potential of N-(4-Methylphenyl)benzamide derivatives in combating infectious diseases.

Conclusion

N-(4-Methylphenyl)benzamide is a fundamentally important intermediate in organic synthesis with significant applications in drug discovery and development. Its straightforward synthesis via the Schotten-Baumann reaction, coupled with its chemical stability and versatility, makes it an attractive starting material for the creation of a wide range of biologically active molecules. The data and protocols presented in this guide are intended to support researchers in leveraging the full potential of this valuable compound in their synthetic endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. N-(4-Methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzamide, N-(4-methylphenyl)- [webbook.nist.gov]

- 5. Benzamide, N-(4-methylphenyl)- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistnotes.com [chemistnotes.com]

- 9. assets-global.website-files.com [assets-global.website-files.com]

- 10. jk-sci.com [jk-sci.com]

- 11. byjus.com [byjus.com]

- 12. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-(4-Methylphenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of N-(4-Methylphenyl)benzamide, a crucial molecule in various research and development applications. This document presents detailed ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for N-(4-Methylphenyl)benzamide, facilitating straightforward interpretation and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in searched resources |

A definitive ¹H NMR spectrum for N-(4-Methylphenyl)benzamide was not available in the public databases searched. The table is provided as a template for experimental data.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in searched resources |

A definitive ¹³C NMR spectrum for N-(4-Methylphenyl)benzamide was not available in the public databases searched. The table is provided as a template for experimental data.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| 1645 | Strong | C=O Stretch (Amide I)[1] |

| 1597 | Strong | N-H Bend (Amide II)[1] |

| 1508, 1490 | Medium-Strong | Aromatic C=C Stretch / C-H Bend[1] |

| 1313 | Medium | C-N Stretch (Amide III)[1] |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 211 | ~60 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of N-(4-Methylphenyl)benzamide is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), within a 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for adequate signal-to-noise.

-

For ¹³C NMR, a proton-decoupled experiment is conducted to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final frequency-domain spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample of N-(4-Methylphenyl)benzamide is prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample is finely ground with anhydrous KBr powder in an agate mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and inducing fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of N-(4-Methylphenyl)benzamide.

Caption: Workflow for Spectroscopic Analysis.

References

N-(4-Methylphenyl)benzamide: A Technical Whitepaper on its Hypothetical Mechanism of Action in Oncology

Disclaimer: The biological activity and mechanism of action for N-(4-Methylphenyl)benzamide have not been extensively elucidated in publicly available scientific literature. This document presents a hypothetical mechanism of action based on the established activities of structurally related benzamide and 4-methylbenzamide derivatives. The proposed pathways, experimental data, and protocols are illustrative and intended to serve as a framework for potential future investigation.

Introduction

N-(4-Methylphenyl)benzamide is a synthetic organic compound belonging to the versatile class of benzamides. While primarily utilized as an intermediate in organic synthesis, its core structure is a recognized pharmacophore present in numerous biologically active agents. The benzamide scaffold is a key feature in a variety of approved drugs and clinical candidates, known to interact with a wide range of biological targets. Notably, derivatives of benzamide have been successfully developed as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.

This technical guide outlines a plausible, yet hypothetical, mechanism of action for N-(4-Methylphenyl)benzamide as a protein kinase inhibitor, focusing on the Bcr-Abl tyrosine kinase, a critical oncogenic driver in Chronic Myeloid Leukemia (CML).

Core Hypothetical Mechanism: Inhibition of Bcr-Abl Tyrosine Kinase

The proposed primary mechanism of action for N-(4-Methylphenyl)benzamide is the inhibition of the constitutively active Bcr-Abl tyrosine kinase. This hypothesis is built upon studies of related 4-methylbenzamide derivatives that have demonstrated significant inhibitory activity against this specific kinase. The Bcr-Abl fusion protein, resulting from a chromosomal translocation, possesses uncontrolled kinase activity that drives excessive proliferation of granulocyte precursors, the hallmark of CML.

Inhibition of the Bcr-Abl kinase by N-(4-Methylphenyl)benzamide is postulated to occur through competitive binding at the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades that lead to uncontrolled cell proliferation and survival.

Hypothetical Signaling Pathway

The Bcr-Abl signaling network is a complex cascade that activates multiple downstream pathways crucial for cell growth and survival, including the RAS/MAPK and PI3K/AKT pathways. By inhibiting the initial phosphorylation event catalyzed by Bcr-Abl, N-(4-Methylphenyl)benzamide could effectively shut down these pro-oncogenic signals.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the biological activity of N-(4-Methylphenyl)benzamide. These values are for illustrative purposes and are modeled on data typically observed for novel kinase inhibitors in early-stage discovery.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) | Assay Method |

|---|---|---|

| Bcr-Abl (native) | 150 | ADP-Glo™ Kinase Assay |

| Bcr-Abl (T315I mutant) | >10,000 | ADP-Glo™ Kinase Assay |

| SRC | 850 | Kinase Activity Assay |

| LCK | 1,200 | Kinase Activity Assay |

| EGFR | >20,000 | Kinase Activity Assay |

Table 2: Hypothetical Cellular Antiproliferative Activity

| Cell Line | Cancer Type | Bcr-Abl Status | IC50 (µM) | Assay Method |

|---|---|---|---|---|

| K562 | CML | Positive | 0.85 | MTT Assay (72h) |

| KU812 | CML | Positive | 1.10 | MTT Assay (72h) |

| Ba/F3 Bcr-Abl | Pro-B Cell Line | Transfected | 0.95 | MTT Assay (72h) |

| Ba/F3 | Pro-B Cell Line | Negative | >50 | MTT Assay (72h) |

| HeLa | Cervical Cancer | Negative | >50 | MTT Assay (72h) |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard, widely used techniques in the fields of biochemistry and cell biology.

Protocol 1: In Vitro Bcr-Abl Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the Bcr-Abl kinase.

1. Materials:

-

Recombinant human Bcr-Abl enzyme

-

Abltide (substrate peptide)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

N-(4-Methylphenyl)benzamide (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white assay plates

2. Procedure:

-

Compound Preparation: Prepare a serial dilution of N-(4-Methylphenyl)benzamide in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

Reaction Setup: To each well of a 384-well plate, add:

-

1 µL of diluted compound or DMSO (vehicle control).

-

2 µL of Bcr-Abl enzyme and Abltide substrate solution in Kinase Buffer.

-

2 µL of ATP solution in Kinase Buffer to initiate the reaction.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ATP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.

-

Luminescence Measurement: Incubate at room temperature for 30-60 minutes. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.

1. Materials:

-

K562 cells (or other desired cell lines)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

N-(4-Methylphenyl)benzamide (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom cell culture plates

2. Procedure:

-

Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of N-(4-Methylphenyl)benzamide to the appropriate wells. Include wells with DMSO as a vehicle control and wells with medium only as a blank.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium (for adherent cells) or directly add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate in the dark for at least 4 hours (or overnight) at 37°C. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration.

Conclusion and Future Directions

This whitepaper presents a hypothetical but scientifically plausible mechanism of action for N-(4-Methylphenyl)benzamide as an inhibitor of the Bcr-Abl tyrosine kinase. The benzamide scaffold is a proven pharmacophore for kinase inhibition, making this a rational starting point for investigation. The provided data and protocols offer a clear roadmap for the experimental validation of this hypothesis. Future research should focus on performing the described in vitro kinase and cellular assays to confirm the biological activity of N-(4-Methylphenyl)benzamide. If activity is confirmed, subsequent studies could include broader kinase profiling to assess selectivity, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

N-(4-Methylphenyl)benzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of N-(4-Methylphenyl)benzamide. This compound, a derivative of benzamide, has historical significance rooted in the development of fundamental organic reactions and continues to be a relevant scaffold in medicinal chemistry. This document consolidates key data, presents detailed experimental protocols for its synthesis, and visualizes the synthetic workflow, serving as a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction and Historical Context

The discovery of N-(4-Methylphenyl)benzamide is intrinsically linked to the development of one of the foundational methods for amide synthesis: the Schotten-Baumann reaction. First described in 1883 by German chemists Carl Schotten and Eugen Baumann, this reaction provides a robust method for the acylation of amines with acid chlorides in the presence of a base.[1][2] This reaction, often carried out under biphasic conditions with an aqueous base, efficiently produces amides and esters.[1]

N-(4-Methylphenyl)benzamide, also known as p-tolylbenzamide, is a classic example of a product formed via this reaction, resulting from the condensation of p-toluidine and benzoyl chloride. Historically, the synthesis of such amides was crucial for the structural elucidation and derivatization of amines and carboxylic acids. In contemporary research, the N-aryl benzamide moiety, exemplified by N-(4-Methylphenyl)benzamide, serves as a key structural motif in the design of biologically active molecules, including potential kinase inhibitors.

Physicochemical Properties

N-(4-Methylphenyl)benzamide is a white to off-white crystalline solid. Its relatively high melting point is indicative of strong intermolecular hydrogen bonding facilitated by the amide functional group. The presence of both a phenyl and a tolyl group contributes to its hydrophobic nature, resulting in good solubility in many organic solvents and limited solubility in water.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃NO | [3] |

| Molecular Weight | 211.26 g/mol | [3] |

| CAS Number | 582-78-5 | [4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 158-162 °C | |

| Solubility | Soluble in ethanol and acetone; limited solubility in water. | |

| Density | ~1.202 g/cm³ |

Table 2: Spectroscopic Data

| Technique | Key Peaks/Shifts | Reference(s) |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), 1313 (C-N stretch), aromatic C=C and C-H bands. | [5] |

| ¹H NMR (CDCl₃, δ ppm) | ~8.02 (s, 1H, NH), ~7.78 (d, 2H), ~7.67 (d, 2H), ~7.36 (t, 2H), ~7.27 (d, 2H), ~7.15 (m, 1H), ~2.43 (s, 3H, CH₃). | [6] |

| ¹³C NMR (CDCl₃, δ ppm) | ~165.9, ~142.4, ~138.2, ~132.2, ~129.5 (2C), ~129.1 (2C), ~127.2 (2C), ~124.5, ~120.4 (2C), ~21.6. | [6] |

Synthesis of N-(4-Methylphenyl)benzamide

The most common and historically significant method for the synthesis of N-(4-Methylphenyl)benzamide is the Schotten-Baumann reaction between p-toluidine and benzoyl chloride.

Reaction Scheme

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of N-(4-Methylphenyl)benzamide based on the principles of the Schotten-Baumann reaction.

Materials:

-

p-Toluidine (1.0 equivalent)

-

Benzoyl chloride (1.05 equivalents)

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or a hexane/ethyl acetate mixture for recrystallization

Equipment:

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter paper

-

Ice bath

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-toluidine (1.0 eq.) in dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Base: Slowly add the 10% aqueous sodium hydroxide solution (2.0 eq.) to the stirred solution of p-toluidine.

-

Acylation: While vigorously stirring the biphasic mixture, add benzoyl chloride (1.05 eq.) dropwise from a dropping funnel over a period of 20-30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove any unreacted p-toluidine), saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) to obtain pure N-(4-Methylphenyl)benzamide as a crystalline solid.

-

Characterization: Dry the purified product and characterize it by determining its melting point and acquiring spectroscopic data (FTIR, ¹H NMR, ¹³C NMR).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-(4-Methylphenyl)benzamide.

Conclusion

N-(4-Methylphenyl)benzamide is a compound with a rich history tied to the fundamental development of organic synthesis. Its straightforward preparation via the Schotten-Baumann reaction, coupled with its stable and versatile structure, has made it a valuable building block in various fields, most notably in the design of novel therapeutic agents. This technical guide has provided a consolidated resource on its historical context, physicochemical and spectroscopic properties, and a detailed, reproducible protocol for its synthesis, intended to aid researchers and professionals in the fields of chemistry and drug development.

References

N-(4-Methylphenyl)benzamide: A Comprehensive Technical Guide for Medicinal Chemistry

An In-depth Overview of Synthesis, Physicochemical Properties, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylphenyl)benzamide, a member of the N-aryl benzamide class of compounds, represents a versatile scaffold in medicinal chemistry. While extensive research has focused on its derivatives, this technical guide consolidates the available information on the core molecule itself, encompassing its synthesis, structural characteristics, and potential biological significance. Drawing upon data from closely related analogs, this document explores its prospective roles as a modulator of key cellular pathways implicated in cancer and microbial infections. Detailed experimental protocols for its synthesis and for the evaluation of its potential biological activities are provided to facilitate further investigation into its therapeutic promise.

Introduction

N-aryl benzamides are a significant class of organic compounds characterized by a benzoyl group linked to an aryl moiety through an amide bond. This structural motif is prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The amide bond provides conformational rigidity and hydrogen bonding capabilities, making these compounds attractive candidates for interacting with biological targets such as enzymes and receptors. N-(4-Methylphenyl)benzamide, with its simple and modifiable structure, serves as a foundational building block for the development of novel therapeutic agents. This guide aims to provide a comprehensive resource on its chemical properties and potential applications in medicinal chemistry.

Chemical Synthesis and Characterization

The synthesis of N-(4-Methylphenyl)benzamide is typically achieved through the acylation of p-toluidine with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is straightforward and high-yielding.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 158 °C | |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | |

| LogP (predicted) | 3.0 | [1] |

Crystal Structure

X-ray crystallographic studies have revealed that the benzene and methylphenyl rings in N-(4-Methylphenyl)benzamide are not coplanar, exhibiting a dihedral angle of 63.41(5)°.[2][3][4] The amide group is tilted with respect to the benzene ring at an angle of 20.5(1)°.[2][3][4] In the solid state, molecules are linked into chains along the b-axis by N-H···O hydrogen bonds.[2][3][4]

Experimental Protocols

Synthesis of N-(4-Methylphenyl)benzamide

This protocol is adapted from established methods for the synthesis of N-aryl benzamides.

Materials:

-

p-Toluidine (4-methylaniline)

-

Benzoyl chloride

-

10% aqueous sodium hydroxide (NaOH) solution

-

Ethanol

-

Distilled water

-

Flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a flask, mix 2.0 g of finely divided p-toluidine with 10 mL of a 10% aqueous solution of sodium hydroxide.

-

Warm the mixture gently with stirring.

-

Gradually add 2.0 mL of benzoyl chloride to the warm mixture while shaking or stirring vigorously.

-

Continue to shake or stir the mixture. If any unreacted benzoyl chloride remains, it can be destroyed by warming with an additional small amount of sodium hydroxide solution.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water.

-

Recrystallize the crude product from ethanol to obtain pure N-(4-Methylphenyl)benzamide as colorless crystals.

-

Dry the purified crystals and determine the yield and melting point.

Characterization:

The identity and purity of the synthesized N-(4-Methylphenyl)benzamide should be confirmed by analytical techniques such as:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

-

Infrared (IR) spectroscopy: To identify the characteristic amide C=O and N-H stretching vibrations.

-

Mass spectrometry (MS): To determine the molecular weight.

-

Melting point analysis: To assess purity.

Figure 1. General workflow for the synthesis of N-(4-Methylphenyl)benzamide.

Role in Medicinal Chemistry: Potential Applications

While specific biological data for N-(4-Methylphenyl)benzamide is limited, the broader class of N-aryl benzamides has demonstrated a wide range of activities, suggesting potential therapeutic applications for the core compound.

Anticancer Activity

Numerous derivatives of N-aryl benzamides have been investigated as potential anticancer agents, primarily as inhibitors of protein kinases.[5][6] Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

4.1.1. Putative Mechanism of Action: Kinase Inhibition

Many benzamide-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5] This disruption of signaling can lead to cell cycle arrest and apoptosis in cancer cells.

References

- 1. PubChemLite - N-(4-methylphenyl)benzamide (C14H13NO) [pubchemlite.lcsb.uni.lu]

- 2. N-(4-Methylphenyl)benzamide (582-78-5) for sale [vulcanchem.com]

- 3. N-(4-Methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antiproliferative activities of novel benzamides derivatives as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for N-(4-Methylphenyl)benzamide

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Methylphenyl)benzamide, a valuable intermediate in organic synthesis and drug discovery. The synthesis is achieved through the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies for the synthesis, purification, and characterization of the target compound. All quantitative data is summarized in structured tables, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

N-aryl amides are a prominent structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. N-(4-Methylphenyl)benzamide serves as a key building block in the synthesis of more complex molecules. The Schotten-Baumann reaction is a classic and efficient method for the preparation of amides from amines and acyl chlorides in the presence of a base.[1][2] This reaction is typically performed in a two-phase system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1] This protocol details a reliable procedure for the synthesis of N-(4-Methylphenyl)benzamide from p-toluidine and benzoyl chloride.

Reaction Scheme

The synthesis of N-(4-Methylphenyl)benzamide proceeds via the nucleophilic acyl substitution of benzoyl chloride with p-toluidine. The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent elimination of a chloride ion and deprotonation by the base yields the final amide product.

Experimental Protocol

Materials and Equipment

Reactants and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| p-Toluidine | C₇H₉N | 107.15 | 2.0 g | 18.66 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 2.6 mL (3.13 g) | 22.28 |

| Sodium Hydroxide | NaOH | 40.00 | 4.0 g | 100 |

| Deionized Water | H₂O | 18.02 | 40 mL + for washing | - |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - |

Equipment:

-

100 mL Erlenmeyer flask with a stopper

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Büchner funnel and filter flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

Hot plate

-

Melting point apparatus

-

Spectroscopic instrumentation (FTIR, NMR)

Synthesis Procedure

-

Preparation of the Amine Solution: In a 100 mL Erlenmeyer flask, combine 2.0 g (18.66 mmol) of finely divided p-toluidine with 40 mL of a 10% aqueous sodium hydroxide solution (prepared by dissolving 4.0 g of NaOH in 36 mL of deionized water).

-

Addition of Acyl Chloride: To the stirred p-toluidine suspension, slowly add 2.6 mL (22.28 mmol) of benzoyl chloride dropwise over a period of 10-15 minutes at room temperature. The flask can be gently warmed.

-

Reaction: After the addition is complete, securely stopper the flask and shake it vigorously for 15-20 minutes. A white precipitate of N-(4-Methylphenyl)benzamide will form.

-

Work-up: Pour the reaction mixture into a beaker containing approximately 100 mL of cold deionized water. Stir the mixture to break up any lumps of the solid product.

-

Isolation of the Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any unreacted starting materials and salts.

Purification

-

Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.[3]

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature to promote the formation of large crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

-

Isolation of the Pure Product: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

-

Drying: Dry the crystals on the filter paper by drawing air through the funnel for several minutes. The final product can be further dried in a desiccator or a low-temperature oven. A typical yield for this reaction is in the range of 70-90%.

Characterization

The identity and purity of the synthesized N-(4-Methylphenyl)benzamide can be confirmed by the following methods:

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value.

-

Spectroscopy: The structure of the product can be confirmed by Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Data

Physical Properties:

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 158 °C[3] |

| Molecular Formula | C₁₄H₁₃NO |

| Molar Mass | 211.26 g/mol |

Spectroscopic Data:

| Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 7.82 (d, 2H), 7.65 (s, 1H, NH), 7.55-7.40 (m, 5H), 7.19 (d, 2H), 2.36 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 165.8, 138.2, 135.1, 134.1, 131.8, 129.5, 128.8, 127.0, 120.5, 21.0 |

| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~1300 (C-N stretch) |

Experimental Workflow

Caption: Flowchart of the synthesis and characterization of N-(4-Methylphenyl)benzamide.

Safety Precautions

-

p-Toluidine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Benzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood and wear gloves, safety glasses, and a lab coat.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate PPE when handling the solid and its solutions.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of N-(4-Methylphenyl)benzamide using the Schotten-Baumann reaction. The procedure is straightforward and employs readily available starting materials and reagents, making it suitable for both academic and industrial research laboratories. The provided characterization data will aid in the confirmation of the product's identity and purity. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

Application of the N-(4-Methylphenyl)benzamide Scaffold in Kinase Inhibitor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(4-methylphenyl)benzamide scaffold has emerged as a significant pharmacophore in the design and synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. The N-(4-methylphenyl)benzamide core provides a versatile platform for the development of such inhibitors, offering opportunities for structural modifications to achieve high potency and selectivity. This document provides detailed application notes and protocols for researchers interested in utilizing this scaffold in their kinase inhibitor discovery programs.

Data Presentation

The following tables summarize the quantitative data for various N-(4-methylphenyl)benzamide derivatives as kinase inhibitors, extracted from published studies.

Table 1: Inhibitory Activity of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) against p38α MAP Kinase. [1]

| Compound | Target Kinase | IC50 (nM) | Cellular Assay (LPS-stimulated TNF-α release from THP-1) IC50 (nM) | In Vivo Activity (LPS-induced TNF-α production in mice) |

| TAK-715 | p38α | 7.1 | 48 | 87.6% inhibition at 10 mg/kg |

Table 2: Antiproliferative Activity of 4-(Arylaminomethyl)benzamide Derivatives. [2]

| Compound | Cell Line | IC50 (µM) |

| 10 | HL-60 | 8.2 |

| 10 | K562 | 40 |

| 13 | K562 | 5.6 |

| 15 | HL-60 | 5.6 |

| 15 | K562 | 31 |

| 28j | K562 | 6.9 |

| 28k | K562 | 3.6 |

| 28l | K562 | 4.5 |

Table 3: Kinase Inhibitory Activity of 4-(Arylaminomethyl)benzamide Derivatives at 10 nM. [2]

| Compound | Kinase | Inhibition (%) |

| 10 | VEGFR2 | 16-48 |

| 11 | VEGFR2 | 16-48 |

| 13 | VEGFR2 | 16-48 |

| 18 | VEGFR2 | 16-48 |

| 18 | PDGFRα | 67 |

| 20 | VEGFR2 | 16-48 |

| 20 | PDGFRα | 77 |

| 22 | VEGFR2 | 16-48 |

| 28k | VEGFR2 | 16-48 |

| 28l | VEGFR2 | 16-48 |

Experimental Protocols

General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[3]

Materials:

-

Kinase of interest

-

Specific kinase substrate

-

ATP

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Test compound (solubilized in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compound solution to the wells of the 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase, its specific substrate, and assay buffer.

-

Pre-incubation: Add the kinase reaction mixture to each well and pre-incubate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.

-

Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

-

Termination and ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. Incubate at room temperature for 40 minutes.

-